4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
Overview
Description
“4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF” is a chemical compound with the molecular formula C12H19BrMgOSi . It is offered by various suppliers for research and development purposes.
Synthesis Analysis
The synthesis of “this compound” involves the reaction of (4-BROMOPHENOXY)-TERT-BUTYLDIMETHYLSILANE with Magnesium . The exact details of the synthesis process may vary depending on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 1 magnesium atom, 1 oxygen atom, and 1 silicon atom . The exact structure can be represented by the InChI string and the Canonical SMILES string provided in the PubChem database .Chemical Reactions Analysis
As a Grignard reagent, “this compound” is expected to be highly reactive. It is known to react with water and is sensitive to air and moisture . The specific reactions that this compound undergoes would depend on the other reactants and conditions present.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 311.57 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 310.02390 g/mol . Its topological polar surface area is 9.2 Ų .Scientific Research Applications
Synthesis of Complex Molecules
Compounds similar to 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide are frequently used in the synthesis of complex molecules. For instance, the Grignard reaction, involving phenylmagnesium bromide, is pivotal in constructing carbon-carbon bonds, facilitating the synthesis of oxazolidinones, which are valuable intermediates in organic synthesis (Brenner et al., 2003). Such reactions underscore the role of phenylmagnesium compounds in preparing chiral auxiliaries and other crucial synthetic intermediates.
Steric Effects on Reactivity
The steric demand of substituents can significantly influence the reactivity and structure of organomagnesium compounds. Westerhausen et al. (2005) explored the effects of steric hindrance by examining the Grignard reaction of 2,4,6-tri(tert-butyl)phenylmagnesium bromide, revealing insights into how bulky groups affect molecular structure and reactivity (Westerhausen et al., 2005). These findings hint at the nuanced role that steric effects play in the chemistry of organomagnesium reagents, including those similar to 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide.
Advances in Nucleoside Synthesis
Organomagnesium reagents are instrumental in the modular synthesis of nucleoside derivatives. Joubert et al. (2008) demonstrated a methodology using bromophenylmagnesium bromide for synthesizing various substituted phenyl C-2'-deoxyribonucleosides, showcasing the utility of Grignard reagents in nucleoside chemistry (Joubert et al., 2008). This application emphasizes the versatility of phenylmagnesium bromide derivatives in constructing complex organic molecules, including potential uses for 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide.
Safety and Hazards
Properties
IUPAC Name |
magnesium;tert-butyl-dimethyl-(phenoxy)silane;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19OSi.BrH.Mg/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11;;/h7-10H,1-5H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCNGVSKACQHIY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrMgOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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